
Dihydroxy Bendamustine
Descripción general
Descripción
Dihydroxy Bendamustine is a metabolite of Bendamustine, a nitrogen mustard drug used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine itself is a bifunctional alkylating agent that forms electrophilic alkyl groups, leading to intra- and inter-strand crosslinks between DNA bases, ultimately causing cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Bendamustine involves the hydrolysis of Bendamustine. This process can be carried out under various conditions, typically involving aqueous solutions and controlled pH levels . The hydrolysis leads to the formation of monohydroxy Bendamustine and subsequently this compound .
Industrial Production Methods: Industrial production of this compound follows similar hydrolysis pathways, often utilizing large-scale reactors to ensure consistent and efficient conversion. The process involves the use of catalysts and specific reaction conditions to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its monohydroxy form or other reduced states.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dihydroxy bendamustine is formed through the metabolism of bendamustine and exhibits distinct pharmacokinetic characteristics. Studies have shown that it has a lower inhibitory activity against human tumor cell lines compared to its parent compound, with an IC50 greater than 550 μM, indicating limited efficacy as a standalone treatment . However, it may play a role in the overall pharmacodynamic profile of bendamustine, contributing to its antitumor effects.
Treatment of Hematologic Malignancies
Bendamustine, including its metabolite this compound, is primarily indicated for:
- Chronic Lymphocytic Leukemia (CLL) : Bendamustine has shown significant efficacy in patients with relapsed or refractory CLL. In combination with rituximab, it has been associated with improved progression-free survival rates .
- Non-Hodgkin Lymphoma : It is also used for indolent B-cell non-Hodgkin lymphoma that has progressed during or within six months of treatment with rituximab .
Combination Therapies
This compound is often studied in combination with other agents to enhance therapeutic outcomes:
- With Rituximab : The combination of bendamustine and rituximab has demonstrated synergistic effects, leading to higher response rates in patients with CD20-positive B-cell lymphomas .
- With Ibrutinib : In the HELIOS trial, the addition of ibrutinib to bendamustine and rituximab resulted in significant improvements in progression-free survival compared to placebo .
Case Studies and Trials
Numerous clinical trials have evaluated the efficacy and safety of this compound and its parent compound:
- A phase II trial assessing bendamustine as a single agent for peripheral T-cell lymphoma reported an overall response rate of 50%, with acceptable toxicity levels. The study highlighted the drug's potential for treating refractory cases .
- Pharmacokinetic studies have shown that this compound is detectable in plasma and urine alongside other metabolites, suggesting its relevance in understanding the drug's metabolism and effects post-administration .
Data Table: Efficacy and Safety Profiles
Study | Indication | Overall Response Rate | Major Adverse Events |
---|---|---|---|
Phase II Trial | Peripheral T-cell lymphoma | 50% | Neutropenia (30%), Thrombocytopenia (24%) |
HELIOS Trial | Chronic Lymphocytic Leukemia | Improved PFS with Ibrutinib | Similar safety profile to previous studies |
Mecanismo De Acción
Dihydroxy Bendamustine exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death . The compound targets both active and quiescent cells, making it effective against a broad range of cancer cells . The exact molecular pathways involved are still under investigation, but it is known to interfere with DNA and RNA functions .
Comparación Con Compuestos Similares
Monohydroxy Bendamustine: Another metabolite of Bendamustine with similar but less potent effects.
Bendamustine: The parent compound with broader clinical applications.
Other Nitrogen Mustards: Compounds like Cyclophosphamide and Chlorambucil, which also form DNA crosslinks but differ in their specific chemical structures and clinical uses
Uniqueness: Dihydroxy Bendamustine is unique due to its specific hydrolysis pathway and its role as a metabolite of Bendamustine. Its distinct chemical properties and interactions with DNA make it a valuable compound for research and therapeutic applications .
Actividad Biológica
Dihydroxy bendamustine, a metabolite of the well-known alkylating agent bendamustine, has garnered attention for its biological activity and potential therapeutic applications. This article synthesizes current research findings, case studies, and pharmacological data regarding the compound's efficacy, safety, and mechanisms of action.
Overview of Bendamustine and Its Metabolites
Bendamustine hydrochloride is primarily utilized in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Upon administration, bendamustine undergoes hydrolysis to form several metabolites, predominantly monohydroxy and dihydroxy derivatives. While bendamustine itself exhibits significant cytotoxic activity, the dihydroxy metabolite (this compound) has been noted to possess lower cytotoxicity in vitro compared to its parent compound .
The primary mechanism through which bendamustine exerts its antitumor effects involves DNA alkylation. This process leads to cross-linking of DNA strands, thereby inhibiting DNA synthesis and repair mechanisms. This compound retains some of these properties but is less effective in inducing apoptosis in tumor cells compared to bendamustine itself. The differential activity is attributed to variations in how these compounds interact with cellular targets .
In Vitro Studies
In vitro studies have demonstrated that this compound displays significantly reduced cytotoxic effects on various human tumor cell lines when compared to bendamustine. For instance, while bendamustine shows potent activity against breast cancer and leukemia cell lines, this compound's activity is markedly diminished .
Safety Profile
The safety profile of this compound is closely related to that of its parent compound. Notable adverse effects associated with bendamustine treatment include myelosuppression, infections due to immunosuppression, and potential hepatotoxicity. In clinical trials involving bendamustine, approximately 98% of patients experienced Grade 3-4 myelosuppression .
Adverse Reactions
- Myelosuppression : A significant concern in patients treated with bendamustine is myelosuppression, which can lead to increased susceptibility to infections.
- Hepatotoxicity : Cases of liver injury have been reported, particularly in patients with pre-existing liver conditions.
- Tumor Lysis Syndrome : This condition can occur following treatment initiation and necessitates preventive measures such as hydration and monitoring of electrolytes .
Case Studies
Several case studies have documented the clinical outcomes associated with bendamustine therapy. One notable study involved patients with indolent B-cell NHL who had previously failed rituximab therapy. Bendamustine demonstrated a significant response rate, leading to its approval for use in this patient population . While specific case studies focusing solely on this compound are scarce, understanding its role as a metabolite contributes valuable insights into the overall therapeutic landscape.
Análisis De Reacciones Químicas
Metabolic Formation Pathways
Dihydroxy bendamustine arises primarily through non-enzymatic hydrolysis of bendamustine in aqueous environments. This process generates two inactive metabolites:
-
Monohydroxy bendamustine (HP1)
-
This compound (HP2)
The hydrolysis involves nucleophilic attack on the electrophilic nitrogen mustard groups, leading to cleavage of the chloroethyl side chains and subsequent hydroxylation .
Metabolite | Formation Pathway | Enzymatic Involvement | Cytotoxic Activity |
---|---|---|---|
HP1 (Monohydroxy) | Hydrolysis | None | Inactive |
HP2 (Dihydroxy) | Hydrolysis | None | Inactive |
M3 (γ-OH) | CYP1A2 Oxidation | CYP1A2 | 1/10 potency |
M4 (N-desmethyl) | CYP1A2 Oxidation | CYP1A2 | 1/100 potency |
Hydrolysis Reaction Mechanism
The hydrolysis of bendamustine to HP2 proceeds via intramolecular cyclization :
-
Step 1 : Dechlorination of the chloroethyl group forms a reactive aziridinium intermediate.
-
Step 2 : Water acts as a nucleophile, attacking the intermediate to form HP2.
This reaction is pH-dependent and accelerates in alkaline conditions . HP2 lacks alkylating activity due to the loss of reactive chloroethyl groups .
Oxidative Pathways (Minor)
While HP2 itself is inactive, bendamustine undergoes parallel CYP1A2-mediated oxidation to form cytotoxic metabolites:
-
γ-OH-bendamustine (M3) : Retains partial alkylating activity (10% of parent compound).
-
N-desmethyl-bendamustine (M4) : Exhibits 1% of bendamustine’s cytotoxicity .
These metabolites account for <5% of total bendamustine metabolism.
Chemical Stability and Degradation
-
pH Sensitivity : HP2 degrades rapidly in acidic conditions (pH <4), forming unidentified byproducts.
-
Thermal Stability : Stable at room temperature but degrades at >40°C, necessitating cold-chain storage for bendamustine solutions .
Synthetic Relevance
HP2 is not directly synthesized but arises as an endpoint in bendamustine degradation studies. Research on related impurities (e.g., deschloro dimers) involves:
Propiedades
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548492 | |
Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109882-30-6 | |
Record name | Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXY BENDAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dihydroxy Bendamustine differ from Bendamustine in terms of its interaction with STAT3?
A: While Bendamustine demonstrates an inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain, this compound (HP2), an inactive metabolite of Bendamustine, does not exhibit this inhibitory activity []. This suggests that the structural differences between Bendamustine and this compound significantly impact their interaction with STAT3 and potentially contribute to their differing pharmacological profiles.
Q2: What is the significance of the cysteine residues within the STAT3 structure in relation to Bendamustine's mechanism of action?
A: Research suggests that cysteine residues C550 and C712 in STAT3 play a crucial role in Bendamustine's inhibitory action []. When these cysteine residues are mutated (C550A or C712A), the sensitivity of STAT3 to Bendamustine is significantly reduced. This implies that Bendamustine might interact with these cysteine residues, possibly through covalent bonding, to exert its inhibitory effects on STAT3.
Q3: What are the primary routes of elimination for Bendamustine and its metabolites?
A: Following administration, Bendamustine undergoes extensive metabolization through multiple pathways and is subsequently excreted through both urine and feces [, ]. Approximately half of the administered dose is recovered in the urine, while roughly a quarter is recovered in the feces []. This highlights the importance of both renal and hepatic pathways in Bendamustine's clearance from the body.
Q4: Does Bendamustine accumulate in patients with renal or hepatic impairment?
A: Based on the pharmacokinetic profile of Bendamustine, including its short intermediate half-life and the dosing schedule used, accumulation in patients with renal or hepatic impairment is not anticipated []. This information is crucial for clinicians when considering Bendamustine treatment in patients with compromised renal or hepatic function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.